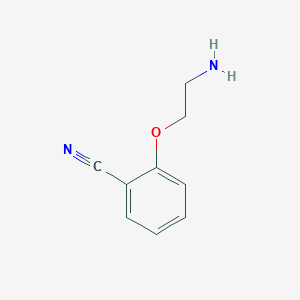

2-(2-Aminoethoxy)benzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-aminoethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOAHZWDAUBPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557912 | |

| Record name | 2-(2-Aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57276-65-0 | |

| Record name | 2-(2-Aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2 Aminoethoxy Benzonitrile and Its Derivatives

Established Synthetic Pathways

Traditional methods for the synthesis of 2-(2-aminoethoxy)benzonitrile and its derivatives often rely on well-established reaction mechanisms, including nucleophilic substitution and multi-step sequences.

Nucleophilic Substitution Reactions for Benzonitrile (B105546) Derivatives

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of this compound. This reaction typically involves the displacement of a halide or other suitable leaving group on the aromatic ring by a nucleophile. In the synthesis of the target compound, an activated benzonitrile derivative, such as 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile, is treated with an amine-containing nucleophile.

The reaction of 2-chlorobenzonitrile with 2-aminoethanol in the presence of a base is a common approach. The electron-withdrawing nature of the nitrile group activates the ortho-position for nucleophilic attack. The general mechanism involves the attack of the amino group of 2-aminoethanol on the carbon atom bearing the chlorine, followed by the elimination of the chloride ion to yield the desired ether linkage.

Another relevant strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In a variation applicable to the synthesis of this compound, 2-cyanophenol can be deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on a 2-aminoethyl derivative, such as 2-chloroethylamine.

Table 1: Nucleophilic Substitution Reactions for Benzonitrile Derivatives

| Starting Material | Reagent | Product | Reaction Conditions | Yield |

| 2-Chlorobenzonitrile | 2-Aminoethanol | This compound | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | Moderate to Good |

| 2-Fluorobenzonitrile | 2-Aminoethanol | This compound | Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat | Good |

| 2-Cyanophenol | 2-Chloroethylamine | This compound | Base (e.g., NaH), Solvent (e.g., THF) | Moderate |

Utilization of 2-(2-Aminoethoxy)ethanol (B1664899) in Synthetic Routes

2-(2-Aminoethoxy)ethanol is a key bifunctional reagent that can be employed in the synthesis of various organic compounds, including derivatives of this compound. Its structure contains both a primary amine and a primary alcohol, allowing for a range of chemical transformations.

In the context of this article, the amino group of 2-(2-aminoethoxy)ethanol can act as the nucleophile in an SNAr reaction with an activated benzonitrile, such as 2-fluorobenzonitrile. The reaction would proceed similarly to that with 2-aminoethanol, resulting in the formation of the corresponding ether linkage.

Multi-step Reaction Sequences for Complex Analogues

The synthesis of more complex analogues of this compound often requires multi-step reaction sequences. These sequences allow for the introduction of various functional groups and the construction of more elaborate molecular architectures. A common strategy involves the initial synthesis of a functionalized benzonitrile, followed by further modifications.

For instance, a multi-step synthesis could begin with the preparation of 2-amino-5-chlorobenzonitrile (B58002) from 5-chloroanthranilic acid. This intermediate can then undergo a Sandmeyer reaction to introduce a different functional group at the 2-position, such as a hydroxyl group, which can then be etherified with a suitable aminoethanol derivative.

Another example involves the synthesis of benzoxazole (B165842) derivatives, which can be considered complex analogues. Starting from a 2-aminophenol, a cyclization reaction with a nitrile-containing compound can lead to the formation of a benzoxazole ring system.

Table 2: Multi-step Synthesis of a Benzoxazole Analogue

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2-Aminophenol | N-Cyano-N-phenyl-p-toluenesulfonamide, BF3·Et2O | 2-Aminobenzoxazole |

| 2 | 2-Aminobenzoxazole | Alkyl halide, Base | N-Alkyl-2-aminobenzoxazole |

Advanced Synthetic Approaches

More advanced synthetic methods, including catalytic hydrogenation and palladium-catalyzed functionalization, offer efficient and selective routes to this compound and its derivatives.

Catalytic Hydrogenation Methods for Nitrile Reduction

Catalytic hydrogenation is a powerful technique for the reduction of the nitrile group in benzonitrile derivatives to a primary amine. This transformation is valuable for creating analogues with a benzylamine (B48309) moiety, which can have different biological activities. Various catalysts, including those based on palladium and rhodium, are effective for this reaction.

The choice of catalyst and reaction conditions can influence the selectivity of the reduction, minimizing the formation of secondary and tertiary amines. For example, the hydrogenation of benzonitrile over a palladium on carbon (Pd/C) catalyst in the presence of an acid can selectively yield benzylamine.

Table 3: Catalytic Hydrogenation of Benzonitrile Derivatives

| Substrate | Catalyst | Reagents | Product | Reaction Conditions | Selectivity |

| Benzonitrile | 10% Pd/C | H2, Acidic Additive | Benzylamine | 30°C, 6 bar | High for primary amine |

| Substituted Benzonitrile | Ru-pincer complex | H2, Base | Substituted Benzylamine | Toluene, 135°C | Good functional group tolerance |

Palladium-Catalyzed Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aromatic rings, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions can be used to introduce a wide variety of substituents onto the benzonitrile ring of this compound or its precursors.

The Suzuki-Miyaura coupling, for example, allows for the reaction of an aryl halide with a boronic acid to form a biaryl compound. A bromo-substituted this compound could be coupled with various boronic acids to generate a library of derivatives.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This could be used to introduce an amino group at a specific position on the benzonitrile ring, which could then be further functionalized.

Table 4: Palladium-Catalyzed Functionalization of Benzonitrile Derivatives

| Reaction Type | Substrate | Reagent | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Bromo-benzonitrile derivative | Arylboronic acid | Pd(OAc)2, Ligand (e.g., SPhos) | Biaryl benzonitrile derivative |

| Buchwald-Hartwig Amination | Bromo-benzonitrile derivative | Amine | Pd(OAc)2, Ligand (e.g., XPhos) | Amino-benzonitrile derivative |

Protecting Group Strategies (e.g., Boc, Fmoc) in Aminoethoxy Synthesis

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comtotal-synthesis.com This protection is stable under a wide range of non-acidic conditions, making it a robust choice for many synthetic transformations. total-synthesis.com Deprotection of the Boc group is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. total-synthesis.comnih.gov

The Fmoc group, on the other hand, is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org A key advantage of the Fmoc group is its lability under basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). wikipedia.orgresearchgate.netgenscript.com This base-lability makes the Fmoc group orthogonal to the acid-labile Boc group. total-synthesis.comwikipedia.org

The concept of orthogonal protection is particularly valuable in the synthesis of complex derivatives of this compound where multiple protecting groups may be required. wikipedia.org For instance, if a molecule contains both a Boc-protected amine and an Fmoc-protected amine, each can be selectively deprotected without affecting the other, allowing for sequential modification of the different amino groups within the same molecule. wikipedia.org

The selection between Boc and Fmoc protecting groups for the aminoethoxy moiety would be dictated by the stability of other functional groups present in the molecule towards acidic or basic conditions. For example, if the benzonitrile derivative contains acid-sensitive groups, the Fmoc protecting group would be the preferred choice for the amino function. Conversely, if the molecule is sensitive to basic conditions, the Boc group would be more suitable.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Features |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions. |

| 9-fluorenylmethyloxycarbonyl | Fmoc | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Basic (e.g., Piperidine in DMF) | Base-labile, allowing for orthogonal protection strategies with acid-labile groups. |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes involved. chemijournal.comrroij.com This includes the use of less hazardous chemicals, the development of more efficient reactions, and the minimization of waste.

One area of focus is the synthesis of the benzonitrile core. Traditional methods for nitrile synthesis can involve hazardous reagents and generate significant waste. rsc.orgresearchgate.net Green chemistry approaches seek to replace these methods with more sustainable alternatives. For instance, the use of ionic liquids as recyclable reaction media and catalysts has been explored for the synthesis of benzonitriles. rsc.orgresearchgate.netacs.orgacs.orgalfa-chemistry.com Ionic liquids can offer advantages such as low volatility, high thermal stability, and the ability to be recycled and reused, thereby reducing solvent waste. rsc.orgalfa-chemistry.com

Catalytic methods are another cornerstone of green chemistry, as they can replace stoichiometric reagents, leading to higher atom economy and reduced waste. rroij.com The development of novel catalysts for the synthesis of benzonitriles from readily available starting materials is an active area of research. nih.govresearchgate.net For example, copper-catalyzed electrochemical C-H amidation reactions have been reported for the synthesis of N-phenylacetamide from benzene (B151609) and nitriles under mild conditions, which aligns with green chemistry principles. rsc.org

In the context of synthesizing this compound, green chemistry principles would guide the selection of solvents, reagents, and reaction conditions. This could involve:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic methods for the formation of the ether linkage and the introduction of the nitrile group to enhance reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption.

A notable green approach for the synthesis of various aromatic and heteroaromatic nitriles involves the use of an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, allowing for high yields and easy recovery and recycling of the ionic liquid. rsc.orgrsc.orgresearchgate.net This methodology eliminates the need for metal salt catalysts and avoids the release of inorganic acids, making the process more environmentally friendly. rsc.orgresearchgate.net

| Green Chemistry Principle | Application in Benzonitrile Synthesis | Example/Benefit |

|---|---|---|

| Use of Safer Solvents | Employing ionic liquids as recyclable reaction media. | Reduces volatile organic compound (VOC) emissions and allows for solvent reuse. rsc.orgalfa-chemistry.com |

| Catalysis | Utilizing catalytic systems for nitrile formation. | Replaces stoichiometric reagents, improves atom economy, and minimizes waste. rroij.comnih.govresearchgate.net |

| Waste Prevention | Developing synthetic routes with fewer steps and higher yields. | Minimizes the generation of byproducts and waste streams. rsc.orgresearchgate.net |

| Energy Efficiency | Conducting reactions under mild conditions (e.g., lower temperature and pressure). | Reduces energy consumption and associated environmental impact. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 2 Aminoethoxy Benzonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. nih.gov This electrophilicity is the basis for its reactivity towards a range of nucleophiles and its susceptibility to hydrolysis under both acidic and basic conditions.

Nucleophilic Addition Reactions

The fundamental reaction of the nitrile group is nucleophilic addition. A nucleophile attacks the electrophilic carbon, breaking the pi bond and forming an sp²-hybridized imine anion intermediate. nih.govchinesechemsoc.org This reaction is analogous to the nucleophilic addition to a carbonyl group. chinesechemsoc.org The reactivity of the nitrile can be influenced by the nature of the nucleophile and the surrounding molecular structure. In the case of 2-(2-Aminoethoxy)benzonitrile, the ortho-position of the aminoethoxy group may introduce steric hindrance that can affect the reaction rate compared to its meta and para isomers.

The general mechanism involves the attack of a nucleophile (:Nu⁻) on the nitrile carbon, leading to a transient, negatively charged nitrogen species. This intermediate is typically protonated in a subsequent step to yield an imine or is further processed depending on the reaction conditions and the nature of the nucleophile.

Table 1: General Scheme of Nucleophilic Addition to Nitriles

| Step | Description | Intermediate |

|---|---|---|

| 1 | Nucleophilic attack on the electrophilic carbon of the nitrile group. | Imine anion |

| 2 | Protonation of the imine anion (if a proton source is available). | Imine |

This initial addition can be followed by further reactions. For instance, reaction with cysteine residues can form a thioimidate intermediate, which has relevance in the study of covalent drug modifiers. wikipedia.org

Hydrolysis Mechanisms (Acid- and Base-Catalyzed)

Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids. This transformation can be catalyzed by either acid or base. simply.science

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. simply.sciencemsu.edu This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. msu.eduresearchgate.net The attack of water leads to the formation of a protonated imidic acid, which then undergoes tautomerization to form an amide intermediate. simply.science With continued heating in the acidic solution, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. simply.sciencegoogle.com

The mechanism proceeds as follows:

Protonation: The nitrile nitrogen is protonated by the acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbon.

Deprotonation: A proton is removed from the oxygen atom, forming an imidic acid.

Tautomerization: The imidic acid tautomerizes to the more stable amide.

Further Hydrolysis: The amide is subsequently hydrolyzed to a carboxylic acid.

Base-Catalyzed Hydrolysis: In a basic medium, the strong nucleophile, hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon. researchgate.netnih.gov This addition forms an imine anion, which is then protonated by water to yield an imidic acid. simply.science Tautomerization of the imidic acid produces an amide. simply.science Similar to the acid-catalyzed process, the amide can undergo further hydrolysis under basic conditions to yield a carboxylate salt, which upon acidification, gives the carboxylic acid. researchgate.net

The mechanism involves these steps:

Nucleophilic Attack: The hydroxide ion attacks the nitrile carbon.

Protonation: The resulting anion is protonated by water to form an imidic acid.

Tautomerization: The imidic acid rearranges to the amide intermediate.

Further Hydrolysis: The amide is then hydrolyzed by hydroxide to form a carboxylate salt and ammonia (B1221849). nih.gov

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily react with nitriles. wikipedia.orgchemguide.co.uk The reaction of this compound with a Grignard reagent would involve the nucleophilic attack of the carbanion from the Grignard reagent on the nitrile carbon. umich.edu This addition forms a magnesium imine salt intermediate. testbook.com This intermediate is stable until a hydrolytic workup is performed. umich.edu Subsequent hydrolysis with aqueous acid protonates the nitrogen and replaces the magnesium salt, leading to the formation of an imine, which is then readily hydrolyzed to a ketone. umich.edulibretexts.org

Table 2: Reaction of Benzonitrile (B105546) with a Grignard Reagent

| Reactant 1 | Reactant 2 | Intermediate | Final Product (after hydrolysis) |

|---|

This reaction is a valuable method for carbon-carbon bond formation, transforming the nitrile group into a carbonyl functional group. testbook.com

Ritter Reaction and Amide Formation

The Ritter reaction is a method for synthesizing N-substituted amides from a nitrile and a source of a stable carbocation. chemrevise.orgresearchgate.net The carbocation is typically generated from an alkene or an alcohol in the presence of a strong acid, such as sulfuric acid. nih.govmasterorganicchemistry.com The nitrile's lone pair of electrons acts as a nucleophile, attacking the carbocation. This forms a nitrilium ion intermediate. researchgate.netnih.gov The nitrilium ion is then attacked by water in a subsequent step, which, after proton transfer, yields the N-alkyl amide. researchgate.netmasterorganicchemistry.com

The general steps of the Ritter Reaction are:

Formation of a stable carbocation from an alcohol or alkene using a strong acid.

Nucleophilic attack by the nitrile nitrogen on the carbocation, forming a nitrilium ion.

Attack of water on the nitrilium ion.

Deprotonation to yield the final N-substituted amide.

This reaction provides a direct route to amides with a tertiary alkyl group attached to the nitrogen.

Reactivity of the Aminoethoxy Moiety

The aminoethoxy portion of the molecule contains a primary aliphatic amine (-NH₂). The lone pair of electrons on the nitrogen atom makes this group both basic and nucleophilic, allowing it to participate in a variety of reactions, most notably alkylation and acylation. researchgate.net

Alkylation and Acylation Reactions

Alkylation: The primary amine of this compound can act as a nucleophile and react with alkyl halides (R-X) in a nucleophilic aliphatic substitution reaction to form a secondary amine. umich.educhemrevise.org The reaction proceeds via an Sₙ2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. researchgate.net

A significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. chemrevise.org The secondary amine product is also nucleophilic and can compete with the starting primary amine for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt. researchgate.netnih.gov Using a large excess of the initial amine can favor the formation of the mono-alkylated product. researchgate.net Alternatively, alcohols can be used as alkylating agents in the presence of specific catalysts. wikipedia.orgwikipedia.org

Table 3: Products of Amine Alkylation

| Amine | Alkylating Agent | Possible Products |

|---|

Acylation: Primary amines readily react with acylating agents such as acid chlorides (R-CO-Cl) and acid anhydrides ((R-CO)₂O) to form amides. simply.scienceresearchgate.net This reaction is a nucleophilic acyl substitution. simply.science The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent. For an acid chloride, this leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. masterorganicchemistry.com

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The primary amino group in this compound serves as a nucleophile, readily reacting with the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. This reaction, a classic example of nucleophilic addition, typically proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form a stable imine, commonly known as a Schiff base. rsc.org

The general mechanism involves the attack of the nitrogen lone pair of the amino group on the carbonyl carbon, leading to a zwitterionic intermediate. Proton transfer from the nitrogen to the oxygen results in a carbinolamine (hemiaminal). Subsequent acid-catalyzed elimination of a water molecule yields the corresponding imine.

Detailed research has explored the synthesis of Schiff's bases through the reaction of 2-aminobenzonitrile (B23959) derivatives with acetophenones. An environmentally friendly and efficient method has been developed using a CuCl catalyst under visible light irradiation at room temperature. This approach yields azomethine chromophores in good to excellent yields over short reaction times.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) |

| 2-Aminobenzonitrile | Acetophenone | CuCl (10 mol%) | Toluene | 20 W white LED, rt | Schiff's base | 97 |

| 2-Aminobenzonitrile | 4-Chloroacetophenone | CuCl (10 mol%) | Toluene | 20 W white LED, rt | Schiff's base | - |

The reaction is influenced by steric and electronic factors of both the benzonitrile derivative and the carbonyl compound. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. nih.gov Aromatic aldehydes with electron-withdrawing groups on the phenyl ring tend to enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amino group. Conversely, electron-donating groups can decrease the reaction rate.

Intramolecular Cyclization Pathways

The strategic positioning of the aminoethoxy side chain relative to the nitrile group on the benzene (B151609) ring allows for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions are often triggered by specific reagents or reaction conditions that activate either the nitrile group or the amino group, or both.

One significant pathway involves the cyclization of 2-aminobenzonitrile derivatives to form quinazoline (B50416) and quinazolinone scaffolds. These reactions can be catalyzed by transition metals such as ruthenium. For instance, a Ru(II) complex has been shown to effectively catalyze the tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles in an alcohol-water system. researchgate.net Although not specifically demonstrated for this compound, the presence of the primary amine and nitrile functionalities suggests its potential as a substrate for such transformations.

Another potential intramolecular cyclization pathway could lead to the formation of seven-membered rings, such as benzodiazepines. The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones. While this compound is not an o-phenylenediamine, its structure suggests the possibility of designing reactions that could lead to related seven-membered heterocyclic systems. For example, a multi-step synthesis could potentially be devised to first introduce another amino or reactive group at the ortho position to the aminoethoxy chain, which could then participate in a cyclization reaction.

Intermolecular Interactions and Derivatization Strategies

The molecular structure of this compound, featuring a primary amine, an ether oxygen, and a nitrile group, allows for a range of intermolecular interactions and provides functional handles for various derivatization strategies.

The primary amino group and the ether oxygen can act as hydrogen bond acceptors, while the N-H bonds of the amino group can serve as hydrogen bond donors. These interactions play a crucial role in the crystal packing and solid-state structure of the compound and its derivatives. In aminobenzonitriles, intermolecular hydrogen bonding is a significant factor in determining the molecular conformation and crystal lattice. researchgate.net

Derivatization of this compound primarily targets the reactive primary amino group. This functional group can be readily modified to introduce various tags or moieties for analytical purposes or to alter the molecule's physicochemical properties. Common derivatization reagents for primary amines include:

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives, which are readily detectable by fluorescence spectroscopy. This method is widely used for the sensitive quantification of amino acids and other primary amine-containing compounds.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent carbamate (B1207046) derivatives. This reagent is extensively used in high-performance liquid chromatography (HPLC) for the analysis of amino acids and other biomolecules. ikm.org.my

The derivatization process typically involves reacting this compound with the chosen reagent under optimized conditions of pH, temperature, and reaction time to ensure complete and quantitative derivatization. The resulting derivatives can then be analyzed using techniques such as HPLC with fluorescence or UV detection, providing sensitive and selective methods for the quantification of the parent compound.

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Analytical Application |

| Dansyl Chloride | Primary Amine | Fluorescent Sulfonamide | HPLC with Fluorescence Detection |

| FMOC-Cl | Primary Amine | Fluorescent Carbamate | HPLC with Fluorescence Detection |

These derivatization strategies are crucial for the analysis of this compound in various matrices, especially when high sensitivity and selectivity are required.

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Chemistry

The arrangement of the amino and nitrile functionalities in 2-(2-Aminoethoxy)benzonitrile makes it an ideal starting material for building fused heterocyclic rings, which are core structures in many biologically active compounds.

Quinazolines and their corresponding oxidized forms, quinazolinones, are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. researchgate.netnih.govmdpi.com The 2-aminobenzonitrile (B23959) moiety is a classical precursor for these ring systems. Various synthetic strategies leverage this starting material to construct the quinazoline (B50416) core.

One common approach involves the reaction of 2-aminobenzonitriles with carbonyl compounds or their equivalents. For instance, a ruthenium-catalyzed dehydrogenative coupling of 2-aminobenzylalcohol with benzonitrile (B105546) can yield quinazolines. organic-chemistry.org More directly, 2-aminobenzonitriles can be transformed into quinazolinones through tandem reactions. A notable sustainable method utilizes a Ru(II) complex to catalyze the conversion of 2-aminobenzonitriles into a variety of quinazolinone derivatives in good to excellent yields using an alcohol-water system. rsc.org This process highlights a metal-ligand cooperative mechanism. rsc.org

In a specific example demonstrating the utility of a related substituted 2-aminobenzonitrile, the key intermediate 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (B1311619) was used to synthesize a series of 4-substituted anilino quinazoline derivatives with potential antitumor activity. mdpi.com The synthesis involved treating the aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA), followed by reaction with substituted anilines. mdpi.com This underscores the role of the 2-aminobenzonitrile core in building complex, pharmacologically relevant quinazolines.

| Reactant(s) | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzonitriles, Aliphatic Alcohols | Ru(II) complex | Quinazolinones | rsc.org |

| 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, DMF-DMA, Substituted Anilines | - | 4-Substituted Anilino Quinazolines | mdpi.com |

| 2-Aminobenzylalcohol, Benzonitrile | Nickel catalysts | Quinazolines | organic-chemistry.org |

The benzothiazole (B30560) ring is another critical heterocyclic motif in medicinal chemistry, known for a wide spectrum of biological activities. nih.govnih.gov The most conventional and widely used synthesis of benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various functional groups such as aldehydes, carboxylic acids, or nitriles. nih.govmdpi.com

While this compound does not possess the required thiol group for direct cyclization into a benzothiazole via this common pathway, its structure can be synthetically modified to serve as a precursor. A plausible, albeit multi-step, synthetic route would involve the conversion of the primary amino group into a thiol. This transformation can be achieved through a Sandmeyer-type reaction, where the amine is first diazotized and then treated with a sulfur-containing reagent like potassium ethyl xanthate, followed by hydrolysis to yield the corresponding thiophenol. Once the 2-mercaptobenzonitrile derivative is formed, the nitrile group can participate in cyclization reactions, often with a source of sulfur, to form the thiazole (B1198619) ring, although this is a less common route than those involving carbonyl compounds. More practically, after the formation of the thiophenol, the nitrile could be hydrolyzed to a carboxylic acid or reduced to an aldehyde, which could then readily undergo intramolecular condensation to form the benzothiazole ring.

2,1-Benzisoxazoles, also known as anthranils, are important synthetic intermediates, particularly for accessing 2-aminoarylketones, which are precursors to pharmacologically significant compounds like 1,4-benzodiazepines. nih.gov The synthesis of the 2,1-benzisoxazole core typically involves the cyclization of ortho-substituted benzene (B151609) derivatives, such as those containing nitro and alkyl groups or carbonyl and azido (B1232118) groups. nih.gov

Starting from this compound, the construction of a 2,1-benzisoxazole ring would necessitate functional group manipulation. A feasible synthetic strategy would be the conversion of the primary amino group into a nitro group via oxidation. The resulting 2-nitrobenzonitrile (B147312) derivative, containing a nitro group and an adjacent nitrile, could potentially undergo reductive cyclization under specific conditions to form the 2,1-benzisoxazole ring. Another pathway involves converting the amino group to an azide. The resulting 2-azidobenzonitrile (B1276813) could then undergo thermal or photochemical cyclization. For instance, transformations of aryl azides with ketone substituents into 2,1-benzisoxazoles have been reported. organic-chemistry.org

Precursor in Complex Molecule Synthesis

Beyond its role in forming fundamental heterocyclic systems, this compound is a valuable precursor for constructing more elaborate molecules, including advanced intermediates for the pharmaceutical industry and components of sophisticated drug delivery systems.

The utility of this compound as a precursor extends to the synthesis of advanced pharmaceutical intermediates, which are complex molecules that serve as the building blocks for active pharmaceutical ingredients (APIs). Its role in synthesizing quinazoline and quinazolinone derivatives is a prime example of this application, as these cores are central to many therapeutic agents. mdpi.comnih.gov

The synthesis of molecules like 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, a key intermediate for novel quinazoline derivatives with antitumor activity, showcases how the basic 2-aminobenzonitrile framework can be elaborated upon to create high-value intermediates. mdpi.com The amino group allows for the introduction of diverse substituents, while the nitrile group provides a handle for cyclization into the desired heterocyclic system. The ethoxy chain in the parent compound offers a point for further modification or for influencing the molecule's physicochemical properties, such as solubility and lipophilicity.

| Precursor Structure | Target Intermediate/Scaffold | Therapeutic Area (Example) | Reference |

|---|---|---|---|

| 2-Aminobenzonitrile | Quinazolinone Derivatives | Anticancer, Antibacterial | researchgate.netrsc.org |

| Substituted 2-Aminobenzonitrile | 4-Anilino Quinazolines | Antitumor | mdpi.com |

| 2-Aminoarylketones (from 2,1-Benzisoxazoles) | 1,4-Benzodiazepines | Psychoactive Drugs | nih.gov |

Prodrug design is a crucial strategy in drug development to overcome limitations of a parent drug, such as poor bioavailability or lack of site specificity. nih.govresearchgate.net This approach involves chemically modifying the active drug to create an inactive derivative that, after administration, converts back to the active form at the desired site of action. nih.gov

The chemical features of this compound make it a suitable candidate for integration into prodrugs or targeted delivery systems. The primary amino group is a particularly useful functional handle. It can be used to form a cleavable covalent bond (e.g., an amide or carbamate (B1207046) linkage) with an active drug molecule or a targeting moiety. For example, a peptide that targets a specific receptor on cancer cells could be attached to the amino group. mdpi.com Upon reaching the target, an enzyme could cleave the bond, releasing the therapeutic agent. The flexible ethoxy linker could serve as a spacer, ensuring that the attached drug or targeting ligand can adopt the correct conformation to interact with its biological target without steric hindrance. While specific examples incorporating this compound into prodrugs are not extensively documented, its structural motifs are highly amenable to the established principles of modern prodrug design. nih.govcancer.gov

Role in PROTAC Linker Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to remove specific disease-causing proteins from cells. nih.gov These molecules consist of three main components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. nih.gov The linker is a critical element, as its length, composition, rigidity, and attachment points significantly influence the physicochemical properties and biological activity of the PROTAC. nih.govwindows.net It plays a pivotal role in enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein by the proteasome. windows.net

While direct research literature detailing the specific incorporation of this compound into PROTAC linkers is not extensively documented, its chemical structure possesses key features that make it a potentially valuable building block in this context. The design of PROTAC linkers often involves a combination of flexible chains, such as polyethylene (B3416737) glycol (PEG) or alkyl groups, and more rigid elements like piperazine (B1678402) or aromatic rings to achieve optimal spatial orientation and favorable pharmacological properties. nih.govbroadpharm.com

The structure of this compound can be dissected to highlight its potential contributions to linker design. The terminal primary amino group (–NH₂) serves as a versatile chemical handle, allowing for covalent attachment to either the POI ligand or the E3 ligase ligand through common reactions like amidation. The ethoxy portion (–O–CH₂–CH₂–) provides a short, flexible, and hydrophilic spacer, analogous to a mini-PEG unit, which can help improve solubility and provide the necessary distance and geometry for effective ternary complex formation. explorationpub.com The 2-cyanophenyl group offers a semi-rigid aromatic scaffold, which can be used to control the linker's conformation and introduce specific interactions within the ternary complex.

| Structural Component of this compound | Potential Function in a PROTAC Linker | Rationale |

|---|---|---|

| Primary Amino Group (-NH₂) | Conjugation Handle | Provides a reactive site for stable covalent linkage to a POI or E3 ligase ligand, typically via amide bond formation. |

| Ethoxy Moiety (-O-CH₂-CH₂-) | Flexible Hydrophilic Spacer | Mimics a short PEG chain, potentially improving aqueous solubility and providing conformational flexibility to allow optimal protein-protein orientation. explorationpub.com |

| Benzonitrile Group | Semi-Rigid Scaffold / Vectorial Control | The aromatic ring introduces conformational constraint, helping to control the linker's three-dimensional trajectory and influencing the stability of the ternary complex. |

The development of PROTACs often involves the empirical synthesis and testing of libraries of molecules with varied linkers to identify the optimal structure. rsc.org Building blocks like this compound, which combine multiple desirable features—a reactive handle, a flexible spacer, and a rigid unit—are valuable for constructing such libraries to explore the structure-activity relationships of linker design.

Synthesis of Amino Acid Derivatives (e.g., Strecker Synthesis Analogs)

The Strecker synthesis is a classic and powerful method for producing α-amino acids. masterorganicchemistry.com The traditional reaction involves a three-component condensation of an aldehyde, ammonia (B1221849), and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the final amino acid. wikipedia.orgchemeurope.com A significant variation of this method allows for the use of primary or secondary amines in place of ammonia, which results in the synthesis of N-substituted α-amino acids. wikipedia.org

The chemical structure of this compound, featuring a primary amino group, makes it an ideal substrate for this modified Strecker synthesis. In this context, it serves as the amine component, reacting with an aldehyde (or ketone) and a source of cyanide to generate a novel N-substituted α-aminonitrile intermediate. The subsequent hydrolysis of the nitrile group in this intermediate yields a unique amino acid derivative where the 2-(2-cyanoethoxy)phenyl moiety is appended to the nitrogen atom.

The general reaction can be outlined in two main steps:

Formation of the α-Aminonitrile: this compound reacts with an aldehyde (R-CHO) and a cyanide salt (e.g., KCN). The amine first condenses with the aldehyde to form an imine, which is then attacked by the cyanide nucleophile to create the stable N-substituted α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org

Hydrolysis: The resulting α-aminonitrile is treated with aqueous acid or base to hydrolyze the newly introduced nitrile group into a carboxylic acid, completing the synthesis of the N-substituted amino acid. masterorganicchemistry.com

This synthetic approach allows for the incorporation of the bulky and functionalized 2-(2-cyanoethoxy)phenyl group into the amino acid structure, creating non-proteinogenic amino acids that could be used as building blocks in peptide synthesis or as standalone molecules in medicinal chemistry.

| Reactant | Role in Strecker Analog Synthesis | Resulting Structural Feature |

|---|---|---|

| Aldehyde (R-CHO) | Carbonyl Component | Determines the side chain (R-group) of the resulting amino acid. |

| This compound | Primary Amine Component | Forms the N-substituent on the final amino acid derivative. |

| Potassium Cyanide (KCN) | Cyanide Source | Provides the carbon atom that becomes the carboxyl group after hydrolysis. masterorganicchemistry.com |

| Product Structure (Post-Hydrolysis): An N-substituted amino acid with the general formula: (NC-C₆H₄-O-CH₂CH₂)-NH-CH(R)-COOH |

Medicinal Chemistry and Biological Activity Studies

Design and Synthesis of Bioactive Analogues Based on the 2-(2-Aminoethoxy)benzonitrile Scaffold

The design of bioactive analogues often involves established synthetic methodologies to create libraries of compounds for biological screening. A common approach is the multicomponent, one-pot reaction, which allows for the efficient synthesis of complex molecules from simple precursors. researchgate.net For instance, derivatives can be prepared through reactions like the Claisen-Schmidt condensation to form chalcones, which are versatile intermediates for synthesizing various heterocyclic compounds. uokerbala.edu.iq

Synthetic strategies frequently focus on creating derivatives that incorporate different heterocyclic systems, such as benzimidazoles, pyrans, and pyridines, by reacting the core scaffold with various reagents. researchgate.netnih.gov Modifications often involve introducing different substituents on the aromatic rings to modulate the electronic and steric properties of the molecule, which in turn can influence biological activity. mdpi.com The synthesis of N-substituted benzimidazole-derived acrylonitriles, for example, has been achieved through both classical linear and microwave-assisted methods, highlighting the adaptability of synthetic approaches to generate novel analogues. mdpi.com These methods facilitate the creation of diverse chemical entities that can be evaluated for a wide spectrum of pharmacological activities.

Evaluation of Pharmacological Potential

Derivatives of the this compound scaffold have been extensively evaluated for their therapeutic potential across several key areas of disease research.

The global challenge of antimalarial drug resistance necessitates the discovery of new and effective therapeutic agents. nih.gov Compounds derived from scaffolds related to this compound, particularly those incorporating benzimidazole (B57391) and quinoline (B57606) moieties, have shown promise in this area. nih.govljmu.ac.uk The mechanism of action for many antimalarial drugs involves disrupting the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. nih.gov This leads to the accumulation of toxic heme, which ultimately kills the parasite. nih.gov

Research into benzimidazole acrylonitrile (B1666552) derivatives has identified compounds with significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These compounds have been shown to inhibit hemozoin formation, a crucial process for heme detoxification in the parasite. nih.gov Furthermore, some derivatives have been designed as dual inhibitors, targeting both hemozoin formation and essential parasite enzymes like falcipain-2, which could be a strategy to combat drug resistance. nih.govnih.gov Studies on various benzimidazole derivatives have demonstrated submicromolar activity against the asexual blood stages of P. falciparum and also activity against the transmissible gametocyte stages, indicating their potential to both treat the disease and block its transmission.

| Compound | Target/Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Benzimidazole Acrylonitrile (R-01) | Plasmodium falciparum | 0.69 µM | nih.gov |

| Benzimidazole Acrylonitrile (R-04) | Plasmodium falciparum | 1.60 µM | nih.gov |

| Benzimidazole Acrylonitrile (R-08) | Plasmodium falciparum | 1.61 µM | nih.gov |

| Pyridobenzimidazole (PBI.109) | P. falciparum (Asexual Stage) | 54 nM | |

| Pyridobenzimidazole (PBI.120) | P. falciparum (Asexual Stage) | 74 nM |

Monoamine oxidases (MAO) are enzymes that metabolize monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. nih.gov There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution. nih.gov Inhibitors of these enzymes are valuable therapeutics for neuropsychiatric and neurodegenerative disorders; MAO-A inhibitors are used to treat depression, while MAO-B inhibitors are used in the management of Parkinson's disease. nih.govnih.gov

A series of 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, which are structurally related to this compound, have been identified as potent MAO inhibitors. nih.gov Some of these compounds act as dual inhibitors, affecting both MAO-A and MAO-B. nih.gov For instance, certain 2,1-benzisoxazole derivatives have demonstrated high specificity and potency for MAO-B. nih.gov The compound designated 7a in one study was a particularly potent MAO-B inhibitor with an IC50 value of 0.017 µM. nih.gov The inhibitory action of these compounds increases the levels of monoamine neurotransmitters in the brain, which can provide symptomatic relief in conditions like Parkinson's disease by reducing the metabolism of dopamine. nih.govnih.gov

| Compound | Target | Inhibition (IC50) | Reference |

|---|---|---|---|

| 2,1-Benzisoxazole derivative (7a) | MAO-B | 0.017 µM | nih.gov |

| 2,1-Benzisoxazole derivative (7b) | MAO-B | 0.098 µM | nih.gov |

| 2,1-Benzisoxazole derivative (5) | MAO-A | 3.29 µM | nih.gov |

| 2,1-Benzisoxazole derivative (3l) | MAO-A | 5.35 µM | nih.gov |

The development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's is a major focus of medical research. nih.gov The pathology of these diseases is complex, often involving oxidative stress, neuroinflammation, and protein aggregation. nih.gov Multi-target therapeutic approaches are considered a promising strategy. nih.govmdpi.com

The MAO-B inhibitory activity of this compound analogues is directly relevant to Parkinson's disease. By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, alleviating motor symptoms. nih.gov Furthermore, MAO-B inhibition reduces the production of hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and neurodegeneration. nih.gov This suggests a potential neuroprotective role for these compounds. nih.gov In the context of Alzheimer's disease, inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. nih.govmdpi.com Some multi-target derivatives have been designed to inhibit both MAOs and cholinesterases, which could offer benefits for both Parkinson's and Alzheimer's diseases. researchgate.net

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. mdpi.com Various heterocyclic compounds derived from nitrile-containing scaffolds have been synthesized and evaluated for their activity against a range of bacteria and fungi. nih.govresearchgate.net

Studies have shown that certain benzonitriles and their derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov For example, the compound (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile was found to have potent antifungal activity against Botrytis fabae with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov Similarly, novel thieno[2,3-c]pyran-3-carbonitrile derivatives have been synthesized and shown to be effective against a panel of pathogenic bacteria and the fungus Candida albicans. researchgate.net The broad-spectrum activity of these compounds makes them interesting candidates for further development as antimicrobial agents.

| Compound Class/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 µg/mL | nih.gov |

| 3-Alkylidene-2-indolone (10f) | Staphylococcus aureus ATCC 6538 | 0.5 µg/mL | mdpi.com |

| 3-Alkylidene-2-indolone (10g) | Staphylococcus aureus ATCC 4220 | 0.5 µg/mL | mdpi.com |

| 3-Alkylidene-2-indolone (10h) | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 0.5 µg/mL | mdpi.com |

The search for novel anticancer agents remains a high priority in medicinal chemistry. researchgate.net Derivatives based on scaffolds related to this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. mdpi.comnih.gov The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. nih.govsemanticscholar.org

For instance, a series of benzochromene derivatives showed potent cytotoxic activity with IC50 values in the micromolar range against seven human cancer cell lines. nih.gov Their cell-killing effect was found to be mediated through apoptosis, which was associated with an increase in reactive oxygen species (ROS) generation. nih.gov Similarly, novel N-substituted, benzimidazole-derived acrylonitriles have shown pronounced activity against several hematological cancer cell lines, with one potential mechanism being the inhibition of tubulin polymerization. mdpi.com Another study on a small molecule, COTI-2, demonstrated its effectiveness against a diverse group of human cancer cell lines at nanomolar concentrations. semanticscholar.org

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Benzochromene derivative | Various (7 lines) | 4.6 - 21.5 µM | nih.gov |

| 2,4-dihydroxy-substituted benzamide (B126) (35) | MCF-7 (Breast) | 8.7 µM | mdpi.com |

| COTI-2 | Various | Nanomolar range | semanticscholar.org |

| Parasporin-2-Derived Variant (3–35) | SW480 (Colon) | 0.9 µg/mL | mdpi.com |

| Parasporin-2-Derived Variant (N65) | SW-620 (Colon) | Best-performing variant | mdpi.com |

Lack of Specific Research Data Prevents In-Depth Analysis of this compound Derivatives

A thorough investigation into the medicinal chemistry and biological activity of this compound derivatives reveals a significant gap in publicly available scientific literature. Specifically, detailed Structure-Activity Relationship (SAR) studies, which are crucial for understanding how the chemical structure of a compound influences its biological effects, appear to be largely absent for this particular class of molecules.

SAR studies involve the synthesis of a series of related compounds, or analogs, where specific parts of the molecule are systematically modified. These analogs are then tested for their biological activity. By comparing the activity of these different compounds, researchers can deduce which chemical features are important for the desired biological effect. This information is fundamental to the process of drug discovery and development, guiding the design of more potent and selective therapeutic agents.

Consequently, the creation of data tables illustrating the impact of structural changes on biological activity, a key component of SAR analysis, is not feasible at this time. The absence of such foundational research prevents a detailed discussion on how modifications to the benzonitrile (B105546) ring, the ethoxy linker, or the terminal amino group of this compound might affect its potential therapeutic properties.

Further research, including the synthesis and biological evaluation of a focused library of this compound derivatives, would be required to generate the data necessary for a comprehensive SAR study. Such studies would be invaluable in determining the potential of this chemical scaffold for future drug development efforts. Without this primary research, any discussion on the structure-activity relationships of its derivatives would be purely speculative and lack the scientific rigor required for a professional and authoritative article.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-(2-Aminoethoxy)benzonitrile, distinct signals would be expected for the aromatic protons and the protons of the aminoethoxy side chain. The aromatic region would display complex splitting patterns characteristic of a 1,2-disubstituted benzene (B151609) ring. The protons on the ethyl chain would likely appear as two triplets, resulting from coupling with their adjacent methylene (B1212753) neighbors. The amine protons might appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H3-H6) | ~6.8 - 7.6 | Multiplet (m) | 4H |

| -O-CH₂- | ~4.1 - 4.3 | Triplet (t) | 2H |

| -CH₂-NH₂ | ~3.0 - 3.2 | Triplet (t) | 2H |

| -NH₂ | Variable, ~1.5 - 3.0 | Broad Singlet (br s) | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The nitrile carbon is typically found in the 115-120 ppm range. The aromatic carbons would appear between approximately 110 and 160 ppm, with the carbon attached to the oxygen appearing most downfield. The two aliphatic carbons of the ethoxy group would be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C3-C6) | ~110 - 135 |

| Aromatic (C-CN) | ~100 - 110 |

| Aromatic (C-O) | ~155 - 160 |

| C≡N | ~117 - 119 |

| -O-CH₂- | ~65 - 70 |

| -CH₂-NH₂ | ~40 - 45 |

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a technique used for the analysis of compounds containing phosphorus. As the molecular structure of this compound does not include any phosphorus atoms, this particular spectroscopic method is not applicable for its characterization.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H), nitrile (C≡N), ether (C-O), and aromatic ring functionalities. For comparison, the related compound 2-aminobenzonitrile (B23959) shows characteristic N-H stretching bands and a C≡N stretch around 2211 cm⁻¹ bldpharm.com.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (often two bands for -NH₂) |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) | Stretch | 2210 - 2240 | Medium, Sharp |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Ether (C-O) | Asymmetric Stretch | 1200 - 1275 (Aryl-Alkyl) | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and structural features through fragmentation patterns.

For this compound (C₉H₁₀N₂O), the exact mass is 162.0793 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺·) at m/z = 162.

The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the aminoethoxy side chain.

Alpha-cleavage adjacent to the amine, resulting in the loss of a CH₂NH₂ radical and formation of a cation at m/z = 132.

Cleavage of the C-O ether bond could lead to a fragment corresponding to the cyanophenoxy cation (m/z = 119) or the aminoethyl cation (m/z = 44).

Loss of the entire aminoethoxy group could also occur, though it is less common as a primary fragmentation step.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Assignment | Notes |

|---|---|---|

| 162 | [M]⁺· | Molecular Ion |

| 132 | [M - CH₂NH₂]⁺ | Loss of aminomethyl radical |

| 119 | [C₇H₄NO]⁺ | Fragment from cleavage of the ether C-O bond |

| 44 | [C₂H₆N]⁺ | Aminoethyl fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

While X-ray crystallographic data for derivatives like 2-aminobenzonitrile are available, a specific crystal structure determination for this compound has not been found in the searched scientific literature nih.gov. If such a study were conducted, it would reveal how the molecules arrange themselves in the solid state. Of particular interest would be the potential for intermolecular hydrogen bonds formed between the primary amine (-NH₂) of one molecule and the nitrile nitrogen (C≡N) or ether oxygen of a neighboring molecule, which would significantly influence the material's bulk properties.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties and has become a staple in modern computational chemistry.

Key electronic properties and reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Global Reactivity Descriptors: These descriptors provide a quantitative measure of a molecule's reactivity. They are calculated from the energies of the HOMO and LUMO. Common descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -(I + A) / 2).

For illustrative purposes, a hypothetical set of DFT-calculated reactivity descriptors for 2-(2-Aminoethoxy)benzonitrile is presented in the table below. These values are based on general expectations for a molecule with both electron-donating (aminoethoxy) and electron-withdrawing (benzonitrile) groups.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.65 |

| Chemical Softness | S | 1 / η | 0.38 |

| Electrophilicity Index | ω | μ2 / 2η | 2.79 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT calculations for this compound are not publicly available.

DFT is also a powerful tool for elucidating reaction mechanisms by calculating the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy of a reaction can be determined from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics.

For this compound, DFT could be used to study various reactions, such as the nucleophilic attack of the amino group or electrophilic aromatic substitution on the benzene (B151609) ring. By mapping the reaction pathways and calculating the associated energy barriers, one could predict the most favorable reaction products and conditions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule.

The presence of the flexible aminoethoxy side chain in this compound suggests that the molecule can adopt multiple conformations. A study on the related compound, 2-ethoxybenzonitrile, using DFT calculations at the B3LYP/cc-pvdz level, identified five different molecular conformers on the potential energy surface, arising from the internal rotation of the ethoxy group. sxu.edu.cn A similar conformational landscape would be expected for this compound, with additional flexibility introduced by the C-C and C-N bonds in the aminoethoxy moiety.

MD simulations can be used to explore the conformational space of this compound in different environments, such as in a vacuum or in a solvent. By simulating the molecule's trajectory over time, one can identify the most stable conformations, the energy barriers between them, and the timescales of conformational changes. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

If this compound is being investigated for its potential biological activity, MD simulations are an invaluable tool for modeling its interaction with a biological target, such as a protein receptor or an enzyme. After an initial binding pose is predicted using molecular docking, MD simulations can be used to refine the binding mode and assess the stability of the ligand-receptor complex.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Furthermore, MD simulations can provide insights into the dynamic nature of the binding process and how the ligand and receptor adapt to each other's presence.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are most correlated with activity, a QSAR model can be used to predict the activity of new, untested compounds.

For a class of compounds including this compound, a QSAR study would involve:

Data Collection: Gathering a dataset of structurally related compounds with experimentally measured biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A QSAR study on the toxicity of 34 benzonitriles to Tetrahymena pyriformis revealed that the mechanism of toxic action is dependent on the nature of the substituent. nih.gov The study found that hydrophobicity and descriptors of reactivity were important for predicting the toxicity of the benzonitriles. nih.gov While this study did not include this compound, it demonstrates the applicability of QSAR in understanding the biological effects of benzonitrile (B105546) derivatives. A QSAR model developed for a specific biological target of interest for this compound could guide the design of new analogs with improved potency.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While established methods for synthesizing substituted benzonitriles exist, ongoing research focuses on developing more efficient, sustainable, and cost-effective strategies. Future synthetic methodologies for 2-(2-Aminoethoxy)benzonitrile and its derivatives could explore several promising avenues.

One area of development is the refinement of existing multi-step synthetic sequences. Traditional methods often involve the reduction of a corresponding nitrobenzonitrile. google.com For instance, the reduction of 2-nitrobenzonitrile (B147312) can be carried out using reagents like zinc dust in an acidic medium. google.com Another common approach is the dehydration of aminobenzamides. patsnap.com Future work could focus on optimizing these reactions by employing novel catalysts to improve yields and reduce reaction times and temperatures. For example, the use of cheaper and more environmentally friendly catalysts than the noble metals sometimes used in nitro reduction is a key goal. patsnap.com

Emerging "green chemistry" approaches offer significant potential. The catalytic fast pyrolysis of materials like polyethylene (B3416737) terephthalate (B1205515) (PET) in the presence of ammonia (B1221849) over catalysts such as Ca(OH)₂/Al₂O₃ has been shown to produce benzonitrile (B105546). mdpi.com Adapting such processes for the synthesis of functionalized benzonitriles from specific precursors could represent a significant leap in sustainable chemical manufacturing.

Electrochemical methods are also gaining traction. A mild and efficient electrochemical approach has been developed for the direct C-H amidation of benzene (B151609) and its derivatives using acetonitrile (B52724) and benzonitrile as amino sources, catalyzed by copper salts. researchgate.net Exploring similar electrochemical strategies could lead to a more direct and less hazardous synthesis of amino-functionalized benzonitriles.

The table below summarizes potential future synthetic strategies and their advantages.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Optimized Catalytic Reduction | Higher yields, milder conditions, reduced costs. | Development of non-precious metal catalysts. |

| Advanced Dehydration Methods | Less hazardous reagents, simpler work-up procedures. | Replacing agents like phosphorus pentoxide with solid acid catalysts. patsnap.com |

| Catalytic Pyrolysis | Utilization of waste streams, improved sustainability. | Substrate-specific process development for functionalized products. mdpi.com |

| Electrochemical C-H Functionalization | High site-selectivity, mild reaction conditions, no strong oxidants. researchgate.net | Adapting protocols for substrates with ether and amino functionalities. |

Exploration of New Biological Targets and Therapeutic Applications

The nitrile functional group is present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antibacterial and cytotoxic effects. rcsi.com This suggests that this compound could serve as a valuable scaffold for the discovery of new therapeutic agents.

Future research should focus on a systematic evaluation of its biological properties. Preliminary studies on related isomers, such as 3-(2-aminoethyl)benzonitrile, have suggested potential interactions with serotonergic pathways, indicating possible applications in neuropharmacology. A comprehensive screening of this compound against a panel of receptors and enzymes could uncover novel biological targets. The flexible aminoethoxy chain could facilitate binding to various receptor sites through hydrogen bonding and electrostatic interactions.

The benzonitrile moiety itself is a key component in molecules with demonstrated bioactivity. For example, certain benzonitrile glucosides have been tested for cytotoxicity against human gastric adenocarcinoma cells. rcsi.com Furthermore, the addition of benzonitrile oxide to other molecules is a strategy used in the stereoselective synthesis of complex heterocyclic structures for drug discovery. rsc.org This highlights the potential of using this compound as a starting material for generating libraries of more complex molecules for high-throughput screening.

The table below outlines potential therapeutic areas and the rationale for exploring them.

| Potential Therapeutic Area | Rationale for Exploration | Suggested Research Approach |

| Neuropharmacology | Isomers show potential modulation of serotonin (B10506) receptors. | Receptor binding assays and in vitro functional studies. |

| Oncology | Nitrile-containing natural products exhibit cytotoxic activity. rcsi.com | Cytotoxicity screening against a panel of cancer cell lines. |

| Infectious Diseases | Benzyl nitrile has shown antibacterial and antifungal effects. rcsi.com | Minimum Inhibitory Concentration (MIC) assays against various pathogens. |

| Enzyme Inhibition | The scaffold can be modified to target specific enzyme active sites. | Design and synthesis of derivatives as potential kinase or protease inhibitors. |

Integration with Materials Science and Supramolecular Chemistry

The functional groups within this compound make it an attractive candidate for applications in materials science and supramolecular chemistry. The nitrile group is strongly polar, while the amino group can act as a hydrogen bond donor. This combination of features can be exploited to create highly ordered molecular assemblies.

In materials science, related compounds like 4-(2-Aminoethoxy)benzonitrile are utilized in the synthesis of liquid crystals and OLED materials. lookchem.com The specific substitution pattern of this compound could lead to materials with unique photophysical or electronic properties. Future research could involve synthesizing polymers or dendrimers incorporating this moiety and evaluating their performance in electronic devices.

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a rich playground for this molecule. rug.nl The ability of the amino group to form hydrogen bonds and the potential for the nitrile group to participate in dipole-dipole interactions could be used to direct the self-assembly of molecules into complex, functional architectures like gels, fibers, or molecular switches. rug.nl The interplay between the flexible ethoxy linker and the rigid benzene ring could lead to the formation of unique supramolecular polymers or polymorphs under kinetic control. rug.nl

Future research directions in this area are summarized below.

| Research Avenue | Potential Application | Key Molecular Features |

| Liquid Crystals | Display technologies, sensors. | Anisotropic shape, polar nitrile group. |

| Organic Light-Emitting Diodes (OLEDs) | Solid-state lighting, flexible displays. | Potential for charge transport and tunable electronic properties. lookchem.com |

| Supramolecular Gels | Drug delivery, tissue engineering. | Hydrogen bonding (amino group), molecular packing. |

| Molecular Sensors | Chemical and biological sensing. | Host-guest complex formation via non-covalent interactions. rug.nl |

常见问题

Q. What are the recommended synthetic routes for 2-(2-Aminoethoxy)benzonitrile, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A common approach involves alkylation of benzonitrile derivatives with aminoethoxy precursors. For example, brominated intermediates (e.g., 2-(bromomethyl)benzonitrile, as in ) can react with aminoethoxy compounds under nucleophilic substitution conditions. Optimization includes:

- Temperature control : Reactions at 60–80°C in polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Catalysis : Use of phase-transfer catalysts or bases like K₂CO₃ to accelerate substitution .

- Purification : Column chromatography or recrystallization to isolate high-purity product, as commercial suppliers often do not provide analytical data .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aminoethoxy group’s integration and absence of alkylation byproducts .

- HPLC : Reverse-phase HPLC with UV detection (λ = 220–260 nm) to assess purity, especially given suppliers’ lack of analytical data .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C₉H₁₀N₂O, expected m/z 162.0793) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as aminoethoxy compounds can cause irritation .

- Ventilation : Use fume hoods to minimize inhalation risks; similar compounds (e.g., 2-(2-Aminoethoxy)ethanol) are known respiratory irritants .

- Storage : Keep in airtight, non-metallic containers at 2–8°C to prevent degradation and reactions with metals .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what decomposition products are formed over time?

- Methodological Answer :

- Thermal Stability : Degrades at >100°C, forming benzonitrile and ethyleneamine byproducts via retro-alkylation. Monitor via TGA/DSC .

- Light Sensitivity : UV exposure may induce nitrile group hydrolysis; store in amber glass .

- Moisture Sensitivity : Hydrolysis in humid conditions generates 2-(2-aminoethoxy)benzamide; use molecular sieves in storage .

Q. What are the key challenges in utilizing this compound as a building block in multicomponent reactions for heterocyclic synthesis?

- Methodological Answer :

- Competing Reactivity : The amino group may participate in undesired side reactions (e.g., imine formation) unless protected. Use Boc or Fmoc protection strategies .